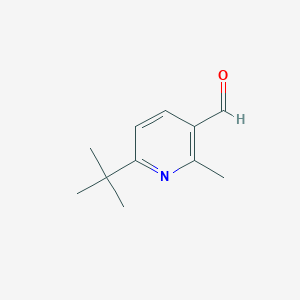
6-(tert-Butyl)-2-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group at the 6th position and a methyl group at the 2nd position on the nicotinaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-methylnicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate nicotinic acid derivative.
Functional Group Introduction: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and an aluminum chloride catalyst.
Formylation: The formyl group is introduced at the 2nd position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(tert-Butyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: 6-(tert-Butyl)-2-methylnicotinic acid.
Reduction: 6-(tert-Butyl)-2-methyl-2-hydroxynicotinaldehyde.
Substitution: 6-(tert-Butyl)-2-methyl-3-bromonicotinaldehyde.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(tert-Butyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
6-tert-Butyl-meta-cresol: Used as a flavor and fragrance agent.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
Uniqueness
6-(tert-Butyl)-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups makes it a valuable compound for studying structure-activity relationships in various research fields.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
6-tert-butyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NO/c1-8-9(7-13)5-6-10(12-8)11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
CADDXAFTDOHBAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


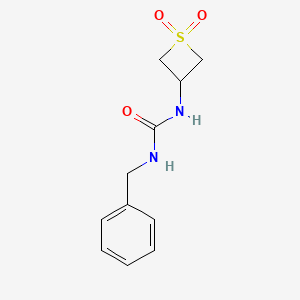
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)

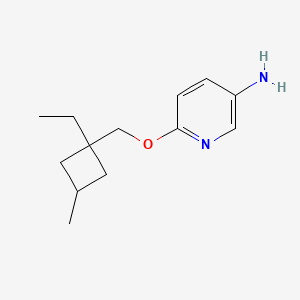
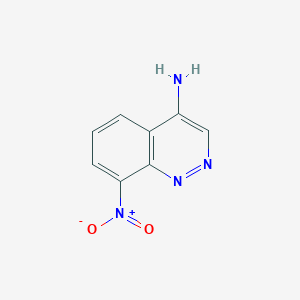
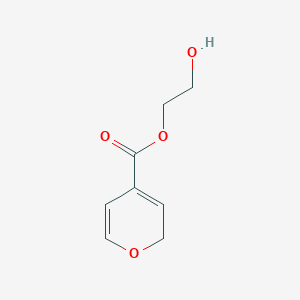
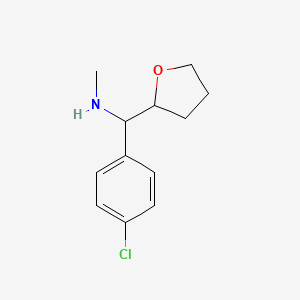
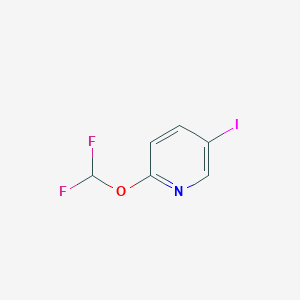
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
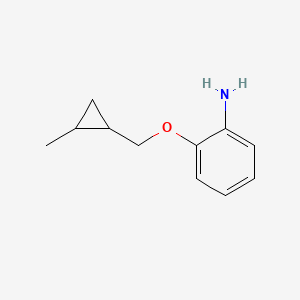
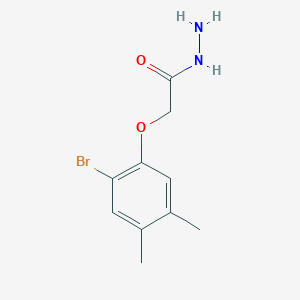
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
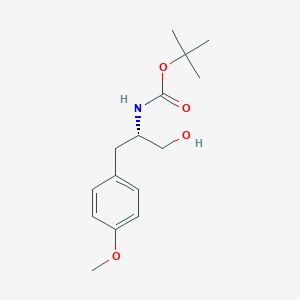
![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
